molecular formula C19H17N3O B569530 1-(3-Azido-3-phenylpropoxy)naphthalene CAS No. 1776071-89-6

1-(3-Azido-3-phenylpropoxy)naphthalene

Cat. No.: B569530
CAS No.: 1776071-89-6
M. Wt: 303.365
InChI Key: XMZZPTLTQYDFKJ-UHFFFAOYSA-N
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Description

Contextualization of Azide-Containing Naphthalene (B1677914) Derivatives in Modern Organic Synthesis and Materials Science

Naphthalene derivatives are a well-established class of compounds with diverse applications. Their rigid, aromatic core imparts unique photophysical and electronic properties, making them valuable in the development of dyes, pigments, and organic semiconductors. wikipedia.orgorganic-chemistry.orgbohrium.comacs.orgacs.org The functionalization of the naphthalene scaffold allows for the fine-tuning of these properties and the introduction of reactive handles for further chemical transformations. bohrium.comlifechemicals.com For instance, naphthalene diimides are workhorses in the field of organic electronics and supramolecular chemistry. bohrium.comacs.orgacs.org

The introduction of an azide (B81097) group (-N₃) onto a naphthalene-containing framework significantly broadens its synthetic utility and potential applications. Organic azides are highly versatile functional groups in organic synthesis. alfa-chemistry.com They are precursors to primary amines via the Staudinger reduction, a mild and efficient transformation. wikipedia.orgalfa-chemistry.comorganicchemistrytutor.comjk-sci.comthermofisher.com Furthermore, azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orglibretexts.org This reaction's high efficiency, selectivity, and biocompatibility have made it a powerful tool for bioconjugation, materials science, and drug discovery. nih.govku.edu The azide group can also undergo photochemical reactions, often leading to the formation of highly reactive nitrenes, which can participate in a variety of transformations. researchgate.netacs.orgacs.orgresearchgate.netoup.com

The combination of a naphthalene unit and an azide function in a single molecule, such as in 1-(3-Azido-3-phenylpropoxy)naphthalene, therefore offers a bifunctional platform. The naphthalene moiety can serve as a fluorescent reporter or an electronically active component, while the azide group provides a reactive site for conjugation or further functionalization. This duality makes such compounds attractive targets for the development of advanced materials, chemical probes, and biologically active molecules.

Rationale for Investigating the Synthetic Methodologies and Reactivity Profiles of this compound

The specific structure of this compound, featuring a benzylic azide, suggests a rich and varied reactivity profile that warrants detailed investigation. Benzylic azides exhibit enhanced reactivity compared to simple alkyl or aryl azides. nih.govacs.org The rationale for a focused study on this particular compound can be broken down into several key areas:

Synthetic Accessibility: A plausible and efficient synthetic route to this compound is a primary research objective. A likely precursor, 1-(3-chloro-3-phenylpropoxy)naphthalene, has been reported. pharmaffiliates.comwedo-chem.com The conversion of this chloro-derivative to the target azide via nucleophilic substitution with an azide salt, such as sodium azide, is a standard and generally high-yielding transformation. Investigating the optimization of this reaction, including solvent and temperature effects, would be a valuable contribution.

Reactivity of the Azide Group: The azide functionality in this compound is expected to undergo a range of characteristic reactions:

Staudinger Reaction: Reduction of the azide to the corresponding primary amine using phosphines like triphenylphosphine (B44618) would provide access to 1-(3-amino-3-phenylpropoxy)naphthalene. wikipedia.orgalfa-chemistry.comorganicchemistrytutor.comjk-sci.comthermofisher.com This amine could serve as a building block for the synthesis of more complex molecules.

Azide-Alkyne Cycloaddition (Click Chemistry): The reaction of the azide with terminal alkynes, catalyzed by copper(I) or ruthenium, would yield stable 1,2,3-triazole adducts. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This would allow for the covalent attachment of the naphthalenephenylpropoxy scaffold to a wide array of other molecules, including polymers, biomolecules, and surfaces. nih.govku.eduacs.org

Photochemistry: The benzylic azide is a potential photoaffinity labeling agent. Upon irradiation with UV light, it could generate a highly reactive nitrene intermediate capable of inserting into C-H bonds of nearby molecules, thus forming a covalent linkage. researchgate.netacs.orgacs.orgresearchgate.netoup.com The naphthalene chromophore could influence the photochemistry of the azide group.

Potential Applications: The unique combination of the bulky, fluorescent naphthalene group and the reactive azide handle makes this compound a promising candidate for several applications:

Fluorescent Probes: The naphthalene moiety can act as a fluorophore, and the azide can be used to attach the molecule to a target of interest. The resulting conjugate could be used to visualize and track biological processes.

Materials Science: The compound could be incorporated into polymers or other materials via click chemistry, potentially imparting desirable optical or electronic properties. nih.gov

Bioconjugation: The ability to attach this molecule to proteins, nucleic acids, or other biomolecules via the azide group opens up possibilities in chemical biology and drug delivery. nih.govacs.org

Overview of Current Research Gaps and Prospective Academic Contributions Related to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. To date, there are no published studies detailing its synthesis, characterization, or reactivity. This presents a clear opportunity for original academic research.

Key research questions that remain unanswered and represent avenues for prospective contributions include:

Definitive Synthesis and Characterization: The development and reporting of a robust and well-characterized synthetic route to this compound is the most immediate research need. This would involve detailed spectroscopic and analytical data (NMR, IR, Mass Spectrometry, etc.) to confirm its structure and purity.

Systematic Reactivity Studies: A systematic investigation into the reactivity of the azide group in this specific molecular context is required. This would involve quantifying reaction kinetics and yields for key transformations like the Staudinger reaction and azide-alkyne cycloadditions with a variety of substrates.

Photophysical and Photochemical Investigations: A detailed study of the compound's photophysical properties (absorption and emission spectra, quantum yield, fluorescence lifetime) and its photochemical reactivity is needed. Understanding how the naphthalene and phenyl groups influence the stability and reactivity of the benzylic azide upon irradiation is a key scientific question.

Exploration of Applications: Once the fundamental chemistry of this compound is established, research can then focus on demonstrating its utility in the aforementioned application areas. This could involve the synthesis of novel fluorescent bioconjugates or the development of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-azido-3-phenylpropoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZPTLTQYDFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Azido 3 Phenylpropoxy Naphthalene

Comprehensive Retrosynthetic Analysis and Strategic Disconnection Approaches for the Compound

A thorough retrosynthetic analysis of 1-(3-Azido-3-phenylpropoxy)naphthalene reveals several viable disconnection points, primarily centered around the ether linkage and the carbon-azide bond. The most logical disconnections are:

C-O Bond Disconnection (Ether Linkage): This approach, based on the Williamson ether synthesis, is a primary strategy. francis-press.comlibretexts.orgresearchgate.netorgchemres.orgresearchgate.net It disconnects the target molecule into 1-naphthol (B170400) and a suitable 3-azido-3-phenylpropyl electrophile, such as 1-bromo-3-azido-3-phenylpropane or a corresponding tosylate. This is often the most direct and reliable method for constructing aryl ethers. francis-press.comlibretexts.org

C-N Bond Disconnection (Azide Group): This strategy involves the late-stage introduction of the azide (B81097) functionality. The disconnection points to a precursor such as 1-(3-hydroxy-3-phenylpropoxy)naphthalene, which can be converted to the azide via activation of the hydroxyl group (e.g., as a tosylate or halide) followed by nucleophilic substitution with an azide salt. tutorchase.comorganic-chemistry.orgmasterorganicchemistry.comstackexchange.com Alternatively, direct conversion of the alcohol to the azide is also a possibility using specific reagents. researchgate.netnih.govacs.org

A visual representation of the primary retrosynthetic disconnections is provided below:

Retrosynthetic analysis of this compound
Figure 1: Key retrosynthetic disconnections for this compound.

Development and Optimization of Precursor Syntheses for this compound

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.

The synthesis of 3-azido-3-phenylpropan-1-ol is a critical step. This can be achieved through a multi-step sequence starting from styrene (B11656) oxide. Ring-opening of styrene oxide with a cyanide source, followed by reduction of the nitrile and subsequent diazotization and azidation, is a plausible, albeit lengthy, route. A more direct approach involves the regioselective opening of styrene oxide with an azide source, although this can present challenges in controlling the regioselectivity.

An alternative and often more controlled synthesis of the azido (B1232118) alcohol precursor involves the reduction of an α-azido ketone. For instance, 3-azido-1-phenylpropan-1-one (B15421269) can be synthesized and then stereoselectively reduced to the corresponding alcohol.

The other key precursor, 1-naphthol , is commercially available. However, for syntheses requiring specific substitution patterns on the naphthalene (B1677914) ring, multi-step procedures starting from simpler naphthalene derivatives might be necessary. nih.govresearchgate.net

A summary of potential precursor syntheses is presented in the table below:

PrecursorStarting Material(s)Key Transformation(s)
3-Azido-3-phenylpropan-1-olStyrene oxideEpoxide ring-opening with azide
3-Azido-3-phenylpropan-1-ol3-Chloro-1-phenylpropan-1-olNucleophilic substitution with sodium azide
1-Bromo-3-azido-3-phenylpropane3-Bromo-1-phenylpropan-1-olAzidation followed by bromination

Multi-Step Synthesis Pathways: Design, Execution, and Yield Optimization

Based on the retrosynthetic analysis, two primary multi-step pathways emerge for the synthesis of this compound.

Pathway A: Williamson Ether Synthesis as the Key Step

Synthesis of 3-Azido-3-phenylpropan-1-ol: As described in section 2.2.

Activation of the Hydroxyl Group: The primary alcohol of 3-azido-3-phenylpropan-1-ol is activated, typically by conversion to a better leaving group such as a tosylate or a halide (e.g., bromide).

Etherification: The resulting electrophile is reacted with 1-naphthol in the presence of a base to form the ether linkage. Optimization of this step involves the choice of base, solvent, and temperature to maximize yield and minimize side reactions. francis-press.comlibretexts.org

Pathway B: Late-Stage Azide Introduction

Synthesis of 1-(3-Hydroxy-3-phenylpropoxy)naphthalene: This precursor can be synthesized via the Williamson ether synthesis between 1-naphthol and a suitable 3-carbon electrophile with a protected hydroxyl group, followed by deprotection. A more direct route is the reaction of 1-naphthol with 3-phenyl-2,3-epoxypropan-1-ol.

Activation of the Secondary Hydroxyl Group: The secondary alcohol is activated, for example, by mesylation or tosylation.

Azide Introduction: The activated alcohol undergoes nucleophilic substitution with an azide salt, such as sodium azide, to yield the final product. tutorchase.comorganic-chemistry.orgmasterorganicchemistry.com

Exploration of Novel Reaction Conditions and Catalytic Systems

Recent advancements in catalysis offer opportunities to improve the efficiency and selectivity of the key synthetic steps. For the Williamson ether synthesis, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can enhance the reaction rate and allow for milder reaction conditions, particularly when dealing with less reactive halides. phasetransfercatalysis.comphasetransfercatalysis.combiomedres.us

For the crucial C-N bond formation to introduce the azide group, copper-catalyzed reactions have shown promise in forming C-N bonds with azides as the nitrogen source. acs.orgacs.orgthieme-connect.com These catalytic systems can potentially offer milder reaction conditions compared to traditional nucleophilic substitution methods.

The table below summarizes some explored catalytic systems for analogous transformations:

ReactionCatalystReagentsSolventTemperature (°C)Yield (%)
EtherificationTetrabutylammonium bromide (TBAB)1-Naphthol, 1-bromo-3-chloropropane, NaOHToluene/Water8085-95
AzidationCopper(I) iodideAlkyl halide, Sodium azideDMSO10070-90
Direct Azidation of AlcoholsAmberlyst-15Alcohol, TMSN₃AcetonitrileRoom Temp.80-95 acs.org

Evaluation of Stereoselectivity and Regioselectivity in Key Synthetic Steps

Stereoselectivity: The synthesis of this compound involves a chiral center at the benzylic carbon bearing the azide group. Achieving high stereoselectivity is a significant challenge. If starting from a racemic precursor like 3-azido-3-phenylpropan-1-ol, the final product will be a racemic mixture. Enantioselective synthesis would require either the use of a chiral starting material, such as an enantiopure epoxide, or the development of a stereoselective azidation or reduction step. Asymmetric azidation reactions, sometimes employing chiral catalysts, are an active area of research. nih.govnih.gov

Regioselectivity: In the etherification of 1-naphthol, regioselectivity is generally not a major issue as the hydroxyl group is the primary site of reaction. However, in the synthesis of precursors, such as the ring-opening of styrene oxide, regioselectivity is crucial. The use of specific catalysts and reaction conditions can favor the formation of the desired regioisomer. For instance, acid-catalyzed ring-opening of epoxides with azide tends to occur at the more substituted carbon, which would be the desired outcome in this synthesis. organic-chemistry.orgnih.govrsc.org

Scalable Synthetic Approaches for this compound

For the large-scale synthesis of the target compound, several factors must be considered, including safety, cost of reagents, and ease of purification. The use of hazardous reagents like sodium azide requires strict safety protocols, especially on an industrial scale. researchgate.netacs.orgchimia.chkit.edunih.gov

Continuous-flow chemistry offers a safer and more efficient alternative for handling potentially hazardous reactions, such as those involving azides. nih.gov Flow reactors allow for better control of reaction parameters and minimize the accumulation of hazardous intermediates. acs.org

The choice of scalable purification methods is also critical. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and environmental impact.

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of the Compound

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis. For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govtandfonline.com The use of solvent-free reaction conditions is also a desirable goal. researchgate.netorgchemres.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. nih.govorganic-chemistry.org

Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption. organic-chemistry.org

The table below highlights some green chemistry approaches applicable to this synthesis:

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsUse of PEG-400 for nucleophilic substitution of halides with azide. tandfonline.com
CatalysisCopper-catalyzed azide-alkyne cycloaddition (if applicable for downstream functionalization) in water. organic-chemistry.org
Energy EfficiencyMicrowave-assisted synthesis of alkyl azides. organic-chemistry.org
Waste ReductionUse of recyclable catalysts like Amberlyst-15 for direct azidation of alcohols. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 3 Azido 3 Phenylpropoxy Naphthalene

Detailed Exploration of the Azide (B81097) Moiety Reactivity

The azide functional group is a versatile and highly energetic moiety, known to participate in a wide array of chemical transformations. Its reactivity is central to the chemical utility of 1-(3-azido-3-phenylpropoxy)naphthalene.

Mechanistic Studies of Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The advent of "click chemistry" has popularized the copper(I)-catalyzed version of this reaction (CuAAC), which proceeds with high regioselectivity to yield 1,4-disubstituted triazoles. nih.gov It is anticipated that this compound would readily undergo CuAAC with terminal alkynes in the presence of a copper(I) catalyst.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope.

Another important cycloaddition is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs between an azide and a strained cycloalkyne without the need for a metal catalyst. d-nb.infobohrium.com This reaction is particularly useful for biological applications where the toxicity of copper is a concern. The reaction of this compound with a strained alkyne, such as a cyclooctyne (B158145) derivative, is expected to proceed readily to form a triazole product. d-nb.infobohrium.com

Table 1: Predicted Cycloaddition Reactions of this compound

Reaction TypeAlkyne SubstrateCatalyst/ConditionsExpected Product
CuAACPhenylacetyleneCuSO₄, Sodium Ascorbate1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-3-phenylpropoxy)naphthalene
SPAACDibenzocyclooctyne (DBCO)None (spontaneous)Naphthalene-fused dibenzo-azocine derivative

Reduction and Functionalization Pathways of the Azide Group

The azide group can be readily reduced to a primary amine. This transformation is a cornerstone of azide chemistry and provides a valuable route for introducing a nitrogen-containing functional group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), and the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis.

The reduction of this compound would yield 1-(3-amino-3-phenylpropoxy)naphthalene, a primary amine that can be further functionalized. For instance, the resulting amine could undergo acylation, alkylation, or be used in the synthesis of amides and sulfonamides.

Thermal and Photochemical Transformations of the Azide Functionality

Organic azides can undergo decomposition upon heating or irradiation with UV light, leading to the extrusion of nitrogen gas and the formation of a highly reactive nitrene intermediate. The fate of the nitrene is dependent on the reaction conditions and the structure of the molecule.

In the case of this compound, the generated nitrene could undergo several transformations, including:

Intramolecular C-H insertion: The nitrene could insert into a C-H bond of the propyl chain or the phenyl ring, leading to the formation of cyclic products.

Rearrangement: The nitrene could rearrange to form an imine.

Intermolecular reactions: In the presence of other reagents, the nitrene could undergo addition or insertion reactions.

Reactivity of the Naphthalene (B1677914) Core in this compound

The naphthalene ring system is aromatic and undergoes characteristic electrophilic substitution reactions. The presence of the 3-azido-3-phenylpropoxy group at the 1-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The alkoxy group (-OR) is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). Therefore, the 1-(3-azido-3-phenylpropoxy) substituent is expected to direct incoming electrophiles primarily to the 4-position (para) and to a lesser extent to the 2-position (ortho) of the naphthalene ring. The bulky nature of the substituent may sterically hinder attack at the 2-position, making the 4-position the most likely site of substitution.

Common EAS reactions that could be performed on the naphthalene ring of this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-(3-azido-3-phenylpropoxy)-4-nitronaphthalene.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-(3-Azido-3-phenylpropoxy)-4-nitronaphthalene
BrominationBr₂, FeBr₃1-(3-Azido-3-phenylpropoxy)-4-bromonaphthalene
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-1-(3-azido-3-phenylpropoxy)naphthalene

Nucleophilic Aromatic Substitution Considerations and Ring Transformations

Nucleophilic aromatic substitution (SNA) on an unsubstituted naphthalene ring is generally difficult. However, the presence of strongly electron-withdrawing groups can facilitate such reactions. While the 3-azido-3-phenylpropoxy group is not strongly deactivating, the possibility of SNA under forcing conditions cannot be entirely ruled out.

A more relevant consideration is the potential for nucleophilic substitution on a pre-functionalized naphthalene ring. For instance, if an electrophilic substitution introduces a good leaving group (e.g., a nitro group which can be reduced to an amino group and then converted to a diazonium salt), subsequent nucleophilic substitution at that position would be possible.

Furthermore, research on related compounds has shown that a methoxy (B1213986) group on a naphthalene ring can be displaced by nucleophiles if the ring is activated by a suitable neighboring group. For example, the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be replaced by Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that if the naphthalene ring of this compound were appropriately substituted, nucleophilic displacement of the alkoxy group could become a viable reaction pathway.

Reactivity of the Propoxy Linkage and Phenyl Moiety

A thorough search of scientific databases and chemical literature yields no specific studies on the ether cleavage, rearrangement reactions, or functional group interconversions for this compound. The inherent reactivity of the azide functional group often dominates the chemistry of such molecules, and it is plausible that this reactivity has been the focus of any unpublished or proprietary research.

There is no available scientific literature that details the conditions, reagents, or outcomes for ether cleavage or rearrangement reactions specifically involving this compound. Research on analogous ether-containing compounds exists, but a direct and accurate account for the title compound cannot be provided.

Similarly, no studies have been published that focus on the functional group interconversions on the phenyl ring of this compound. The influence of the azido-propoxy substituent on the regioselectivity of electrophilic or nucleophilic aromatic substitution has not been experimentally determined for this specific molecule.

Due to the absence of research data, the generation of data tables detailing research findings is not possible.

Synthesis and Exploration of Structural Analogues and Derivatives of 1 3 Azido 3 Phenylpropoxy Naphthalene

Rational Design Principles for Modifying the Naphthalene (B1677914), Azide (B81097), and Phenylpropoxy Moieties

The rational design of analogues of 1-(3-azido-3-phenylpropoxy)naphthalene involves the strategic modification of its three primary structural components: the naphthalene ring, the azide group, and the phenylpropoxy linker. Each modification is guided by specific chemical and physicochemical principles to modulate the molecule's properties.

Naphthalene Moiety: The naphthalene ring serves as a large, hydrophobic, and π-rich scaffold. Modifications to this moiety can significantly influence the molecule's steric profile, electronic properties, and potential for π-stacking interactions. acs.org Design strategies include:

Substitution: Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the naphthalene rings. This can alter the electron density of the aromatic system, influencing its reactivity and the properties of the attached side chain. researchgate.net

Ring Extension/Fusion: Creating a more extended π-conjugated system by fusing additional aromatic rings. This approach is often used to enhance interactions with biological targets like DNA or proteins. acs.org

Bioisosteric Replacement: Replacing the naphthalene core with other bicyclic aromatic or heteroaromatic systems (e.g., quinoline, indole) to explore different spatial arrangements and hydrogen bonding capabilities while maintaining a similar size.

Azide Moiety: The azide group is a versatile functional group known as a "high-energy" moiety. It can serve as a precursor for other functionalities or as a pharmacophore itself. Key design principles involve:

Bioisosteric Replacement: The azide group can be replaced by bioisosteres—groups with similar physical or chemical properties that impart similar biological effects. wikipedia.org A primary example is its replacement with a 1,2,3-triazole ring, often achieved via "click chemistry." Triazoles are more stable than azides and can act as hydrogen bond acceptors, offering different interaction patterns. nih.gov Other bioisosteres for the azide group include tetrazoles, which can mimic carboxylic acids, and various other small heterocyclic rings. nih.govresearchgate.net

Reduction to Amine: The azide can be reduced to a primary amine, fundamentally changing the local polarity, basicity, and hydrogen bonding potential from a neutral, dipolar group to a basic, hydrogen-bond-donating group.

Phenylpropoxy Moiety: This linker connects the naphthalene and azide components and contains a chiral center. Modifications here can affect the molecule's flexibility, conformation, and interactions.

Phenyl Ring Substitution: Adding substituents to the phenyl ring can modulate lipophilicity, introduce new interaction points, or block metabolic pathways. For example, introducing a fluorine atom can block metabolic oxidation and increase the molecule's half-life. wikipedia.org

Linker Modification: The length of the propoxy chain can be altered to change the distance and spatial relationship between the naphthalene and phenyl-azido groups. The ether linkage could also be replaced with a more stable carbon-carbon bond or other functional groups like an amine or amide.

These design principles provide a framework for systematically generating a library of analogues to probe the chemical and physical properties of the parent compound.

Synthetic Routes to Naphthalene-Modified Analogues

The synthesis of naphthalene-modified analogues typically involves either starting with a pre-functionalized naphthalene derivative or applying regioselective functionalization techniques to a common intermediate.

A general approach begins with a substituted 1-naphthol (B170400) or 2-naphthol. For instance, commercially available bromo- or methoxy-substituted naphthols can serve as starting points. The synthesis would proceed via Williamson ether synthesis, reacting the substituted naphthol with a suitable 3-phenyl-3-azidopropanol derivative or its precursor.

Alternatively, modern C-H functionalization techniques allow for the direct introduction of functional groups onto the naphthalene ring at later stages of the synthesis. nih.govresearchgate.net These methods, often catalyzed by transition metals like palladium or rhodium, can offer high regioselectivity, enabling the creation of analogues that are difficult to access through classical methods. researchgate.net For example, directing groups can be used to selectively introduce substituents at the C2, C4, or C8 positions of a 1-substituted naphthalene core. researchgate.net

Table 1: Proposed Synthetic Strategies for Naphthalene-Modified Analogues

Target Analogue Type Starting Material Key Reaction
Methoxy-Naphthalene Analogue 4-Methoxy-1-naphthol Williamson Ether Synthesis
Bromo-Naphthalene Analogue 6-Bromo-2-naphthol Williamson Ether Synthesis
Amino-Naphthalene Analogue 1-Aminonaphthalene derivative C-H Amination

This table presents hypothetical synthetic routes based on established chemical principles.

Synthesis of Azide-Functionalized and Azide-Replaced Analogues

The synthesis of the parent compound, this compound, likely proceeds from its chloro-analogue, 1-(3-chloro-3-phenylpropoxy)naphthalene. The azide group is introduced via a nucleophilic substitution reaction using an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. nih.gov

Synthesis of Azide-Replaced Analogues: The azide group is an excellent precursor for various nitrogen-containing heterocycles, most notably 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Triazole Analogues: Reacting this compound with various terminal alkynes in the presence of a copper(I) catalyst yields a diverse library of 1,4-disubstituted triazole derivatives. This reaction is high-yielding, tolerant of many functional groups, and forms a stable, aromatic triazole ring that can act as a rigid linker or a hydrogen bond acceptor. mdpi.com

Amine Analogues: The azide can be readily reduced to the corresponding primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). This transformation provides access to analogues with a basic amino group.

Table 2: Synthesis of Azide-Modified Analogues

Analogue Precursor Reagents Key Reaction Type
This compound 1-(3-Chloro-3-phenylpropoxy)naphthalene Sodium Azide (NaN₃) Nucleophilic Substitution
Triazole Derivative This compound Terminal Alkyne, Cu(I) catalyst Azide-Alkyne Cycloaddition

This table outlines plausible synthetic pathways for modifying the azide functional group.

Development of Phenyl-Substituted and Phenyl-Modified Derivatives

Creating derivatives with modifications on the phenyl ring generally involves starting with a substituted precursor. The synthetic strategy would hinge on preparing a substituted 3-phenylpropan-1-ol intermediate.

For example, to synthesize an analogue with a chloro-substituent on the phenyl ring, one could start with 3'-chloroacetophenone. This ketone can be elaborated through a series of reactions, such as reduction and subsequent functional group manipulations, to form a 3-chloro-3-(substituted-phenyl)propanol intermediate. This alcohol can then be activated (e.g., converted to a halide or tosylate) and coupled with 1-naphthol to form the final ether linkage, followed by introduction of the azide group.

Multi-component reactions offer another efficient route. For instance, a substituted benzaldehyde could be reacted with a naphthalene-containing component and a third molecule to rapidly assemble a complex structure containing the desired substituted phenyl group. orientjchem.org

Table 3: Proposed Synthetic Approach for Phenyl-Substituted Derivatives

Target Substituent (on Phenyl Ring) Key Starting Material Synthetic Sequence
4-Fluoro 4-Fluoroacetophenone 1. Reduction to alcohol 2. Halogenation/Azidation 3. Coupling with 1-naphthol
3-Methoxy 3-Methoxybenzaldehyde 1. Aldol reaction or similar C-C bond formation 2. Reduction 3. Coupling with 1-naphthol

This table illustrates a generalized, retrosynthetic-based approach to phenyl-modified analogues.

Comparative Reactivity and Transformation Studies Across Different Analogues

While direct comparative studies on this specific series of analogues are not widely published, the chemical reactivity can be predicted based on established principles of physical organic chemistry. The introduction of different functional groups on the naphthalene and phenyl rings would modulate the electronic environment and steric hindrance at key reactive sites.

Reactivity of the Azide Group: The reactivity of the azide group in cycloaddition reactions would be influenced by the electronic character of the substituents on the aromatic rings. Electron-withdrawing groups on the phenyl ring could subtly influence the electronic nature of the azide, potentially affecting its reaction rate with electron-rich or electron-poor alkynes.

Stability of the Benzylic Position: The carbon atom to which both the azide and phenyl groups are attached is a benzylic position. Its stability towards forming a carbocation or radical is sensitive to the substituents on the phenyl ring. Electron-donating groups (like methoxy) would stabilize a positive charge at this position, potentially facilitating Sₙ1-type substitution reactions. Conversely, electron-withdrawing groups (like nitro) would destabilize it.

Reactivity of the Naphthalene Ring: The susceptibility of the naphthalene ring to electrophilic aromatic substitution would be highly dependent on any attached substituents. An analogue with a methoxy group on the naphthalene ring would be significantly more activated towards electrophiles than one with a bromo group. askfilo.com Studies on the reactivity of substituted naphthalenes show that the electronic properties of the molecule heavily influence toxicity and reactivity pathways. epa.gov

A comparative study would involve subjecting these different analogues to a standard set of reaction conditions—for example, a specific CuAAC reaction, a reduction, or an electrophilic aromatic substitution—and quantifying the differences in reaction rates, yields, and product distributions. Such a study would provide valuable quantitative structure-reactivity relationship (QSRR) data.

Theoretical and Computational Chemistry Studies of 1 3 Azido 3 Phenylpropoxy Naphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-azido-3-phenylpropoxy)naphthalene, these methods can elucidate its electronic structure, geometry, and orbital characteristics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy of a molecule. cuny.edu A DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, would be employed to optimize the geometry of this compound. researchgate.netnih.gov This process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface.

The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. Key parameters would include the bond lengths within the azide (B81097) (N-N), the geometry of the propoxy linker, and the relative orientations of the naphthalene (B1677914) and phenyl rings.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

Parameter Atom Pair/Group Predicted Value
Bond Lengths (Å)
N1-N2 (Azide) 1.25
N2-N3 (Azide) 1.15
C-N (Azide-Phenyl) 1.48
C-O (Propoxy) 1.43
O-C (Naphthalene) 1.37
**Bond Angles (°) **
C-N-N (Azide) 115
N-N-N (Azide) 172
C-O-C (Ether) 118
**Dihedral Angles (°) **
C-C-C-O (Linker) -175 (anti)

Ab Initio Calculations for Excited States and Electronic Transitions

Ab initio methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS), are used to investigate the behavior of the molecule when it absorbs energy, promoting electrons to higher energy orbitals (excited states). rsc.org These calculations are crucial for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

For this compound, electronic transitions would primarily involve the π-systems of the naphthalene and phenyl rings. The calculations would identify the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. Expected transitions include π → π* transitions within the aromatic rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. nih.gov DFT calculations can predict the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and the energy of the first electronic transition. researchgate.net

Table 2: Predicted Electronic Properties and Transitions from (TD-)DFT Calculations

Property Predicted Value/Description
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
HOMO Character Delocalized over naphthalene ring and ether oxygen
LUMO Character Delocalized over the phenyl ring and azide group
Major Electronic Transitions
λmax 1 (π → π*) ~280 nm (Naphthalene)
λmax 2 (π → π*) ~250 nm (Phenyl)

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible propoxy linker allows the molecule to adopt numerous spatial arrangements, or conformations. biorxiv.org Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them. Molecular dynamics (MD) simulations go a step further, modeling the atomic motions over time to reveal the dynamic behavior of the molecule. nih.gov

A conformational search could be performed by systematically rotating the single bonds in the propoxy chain (C-C, C-O, O-C) and calculating the energy of each resulting structure. This would reveal the preferred conformations, such as gauche or anti arrangements of the linker backbone. MD simulations, which solve Newton's equations of motion for the atoms, would show how the molecule flexes, bends, and rotates at a given temperature, providing insight into its structural plasticity. biorxiv.orgresearchgate.net These simulations are particularly useful for understanding how the molecule might change its shape to interact with other molecules or surfaces. csmres.co.uk

Table 3: Hypothetical Relative Energies of Key Linker Conformations

Conformer (Dihedral O-C-C-C) Dihedral Angle (°) Relative Energy (kcal/mol) Population at 298 K (%)
anti ~180 0.00 75
gauche (+) ~60 0.85 12.5

Computational Elucidation of Reaction Mechanisms and Transition State Structures

A key reaction of interest for this molecule is the thermal or photochemical decomposition of the azide group, which typically proceeds with the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. acs.orgresearchgate.net Computational chemistry can map out the entire reaction pathway, identifying the high-energy transition state that connects the reactant (azide) to the products (nitrene + N₂). nih.gov

By calculating the potential energy surface for the decomposition, one can determine the activation energy (the energy barrier that must be overcome for the reaction to occur). acs.orgnih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For an azide, this would likely show an elongated C-N bond and a partially formed N≡N triple bond.

Table 4: Hypothetical Energetics for the Thermal Decomposition of the Azide Group

Parameter Value (kcal/mol) Description
Reactant Energy (Azide) 0.0 Relative energy reference
Transition State Energy +28.5 Energy barrier for N₂ loss

Prediction of Reactivity Descriptors and Selectivity Patterns Based on Electronic Properties

The electronic data from DFT calculations can be used to predict how and where the molecule will react. Reactivity descriptors, derived from the electron density, highlight the most reactive sites. acs.org For example, an electrostatic potential (ESP) map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are susceptible to nucleophilic attack.

For this compound, the terminal nitrogen atoms of the azide group are expected to be nucleophilic. The aromatic rings, particularly certain carbon atoms, could be sites for electrophilic substitution. Fukui functions or condensed-to-atom values can quantify the susceptibility of each atom to attack.

Table 5: Hypothetical Reactivity Descriptors (Condensed Fukui Indices)

Atom/Region f- (for Nucleophilic Attack) f+ (for Electrophilic Attack) Predicted Reactivity
N-terminal (Azide) 0.05 0.25 Prone to electrophilic attack/coordination
C-ortho/para (Phenyl) 0.12 0.08 Moderate site for electrophilic substitution
C-alpha (Naphthalene) 0.15 0.06 Primary site for electrophilic substitution

Interactions with Solvents and Environmental Effects on Molecular Behavior

The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent. cdnsciencepub.com Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is useful for assessing how solvent polarity affects conformational preferences and reaction barriers. acs.orgfrontiersin.org

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules (e.g., a box of water molecules) in an MD simulation. frontiersin.org This approach captures specific solute-solvent interactions, such as hydrogen bonding, which can be crucial. nih.gov For this compound, polar solvents would be expected to stabilize more polar conformers and could influence the activation energy of the azide decomposition. manchester.ac.uk

Table 6: Hypothetical Solvent Effects on Molecular Properties (PCM Calculations)

Solvent Dielectric Constant Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Gas Phase 1 2.1 4.70
Hexane 1.9 2.3 4.68
Chloroform 4.8 2.8 4.62

Advanced Applications and Methodological Contributions of 1 3 Azido 3 Phenylpropoxy Naphthalene in Chemical Sciences

Utility of 1-(3-Azido-3-phenylpropoxy)naphthalene in Advanced Click Chemistry Methodologies

The primary utility of the azide (B81097) group in this compound lies in its ability to participate in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.govpcbiochemres.comillinois.edudovepress.com The two most prominent click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govwikipedia.org

The CuAAC reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org this compound would serve as the azide component in this reaction, allowing for its conjugation to a wide array of alkyne-functionalized molecules, polymers, and surfaces. nanosoftpolymers.com The reaction is highly efficient and tolerant of a wide range of functional groups, making it a robust method for molecular assembly.

SPAAC, on the other hand, is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. magtech.com.cnnih.gov This methodology is particularly valuable in biological systems where the toxicity of copper is a concern. While the focus of this article is on non-biological systems, the principles of SPAAC are equally applicable in materials science and chemical synthesis for metal-free conjugations. The reactivity of this compound in SPAAC would be influenced by the electronic properties of the phenyl and naphthalene (B1677914) groups.

The table below outlines the key features of these two click chemistry methodologies and the potential role of this compound.

Methodology Reactants Key Features Potential Role of this compound
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne + Cu(I) catalystHigh yield, high regioselectivity (1,4-isomer), wide functional group tolerance. nih.govwikipedia.orgAzide source for conjugation to alkyne-modified substrates.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained CyclooctyneCopper-free, bioorthogonal, fast reaction kinetics. magtech.com.cnnih.govAzide partner for metal-free ligation with strained alkynes.

Development of this compound as a Versatile Building Block in Complex Molecule Synthesis

The structural features of this compound make it a versatile building block for the synthesis of more complex molecules. ekb.eg The azide group can be readily transformed into other functional groups, such as amines via Staudinger reduction, which opens up a plethora of synthetic possibilities. The naphthalene and phenyl rings provide aromatic scaffolds that can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions.

The flexible propoxy linker allows for conformational freedom, which can be advantageous in the synthesis of macrocycles or other sterically demanding structures. Furthermore, the chiral center at the 3-position of the propoxy chain introduces the possibility of synthesizing enantiomerically pure complex molecules, which is of paramount importance in fields such as medicinal chemistry and materials science.

The table below summarizes the key structural features of this compound and their corresponding synthetic potential.

Structural Feature Synthetic Potential Examples of Transformations/Applications
Azide Group Precursor to other functional groups, click chemistry handle.Reduction to amines, participation in CuAAC and SPAAC. nih.gov
Naphthalene Moiety Aromatic scaffold for further functionalization.Electrophilic aromatic substitution, cross-coupling reactions. nbinno.com
Phenyl Group Aromatic scaffold, can influence electronic properties.Substitution reactions to modulate solubility and electronic properties.
Propoxy Linker Flexible spacer, introduces conformational freedom.Synthesis of macrocycles and sterically hindered molecules.
Chiral Center Enables synthesis of enantiomerically pure compounds.Asymmetric synthesis of complex chiral molecules.

Investigation of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form organized assemblies. thno.orgmdpi.com The naphthalene moiety in this compound is a well-known participant in π-π stacking interactions, which are a key driving force in the self-assembly of aromatic molecules. rsc.org This property could enable the compound to form well-defined supramolecular structures, such as stacks, sheets, or more complex architectures.

Furthermore, the potential for this compound to engage in host-guest chemistry is significant. rsc.orgrsc.org The aromatic surfaces of the naphthalene and phenyl groups could act as binding sites for electron-deficient guest molecules. Conversely, the ether oxygen and the azide group could potentially coordinate with metal ions or other Lewis acidic species. The formation of triazole rings via click chemistry would introduce additional hydrogen bond donors and acceptors, further enhancing its potential for molecular recognition and self-assembly. researchgate.net

The table below highlights the potential roles of this compound in supramolecular chemistry.

Supramolecular Concept Relevant Structural Features Potential Application
Self-Assembly Naphthalene and phenyl rings (π-π stacking).Formation of ordered nanostructures, gels, or liquid crystals. researchgate.net
Host-Guest Chemistry Aromatic surfaces, ether oxygen, azide group.Molecular recognition of guest molecules, sensing applications. rsc.orgrsc.org
Post-assembly Modification Azide group for click chemistry.Functionalization of pre-formed supramolecular assemblies.

Role of this compound in Chemical Probe Development for Non-Biological Systems

Chemical probes are small molecules used to study and manipulate chemical systems. nih.gov The naphthalene moiety in this compound is a well-established fluorophore, and its derivatives are frequently used in the development of fluorescent probes. nih.govfigshare.commdpi.com The fluorescence properties of the naphthalene ring are sensitive to its local environment, which could be exploited to design probes that signal changes in their surroundings, such as polarity or the presence of specific analytes. researchgate.net

The azide group serves a dual purpose in this context. Firstly, it can be used as a "turn-on" fluorescence switch. mdpi.comacs.org For instance, the conversion of the azide to a triazole via a click reaction can lead to a significant change in the fluorescence of the naphthalene moiety. Secondly, the azide allows for the attachment of the probe to other molecules or surfaces of interest in non-biological systems, enabling the study of their properties and interactions. researchgate.net

The table below summarizes the potential applications of this compound in the development of chemical probes.

Probe Type Key Features and Mechanism Potential Application in Non-Biological Systems
Fluorescent Probe Naphthalene fluorophore, environmentally sensitive emission. nih.govfigshare.commdpi.comSensing of metal ions, anions, or neutral molecules. nih.gov
"Turn-On" Fluorogenic Probe Fluorescence modulation upon azide transformation (e.g., via click reaction). mdpi.comacs.orgnih.govDetection of specific chemical reactions or species.
Attachable Probe Azide group for covalent linkage to substrates. researchgate.netLabeling and tracking of materials, polymers, or surfaces.

Exploration of this compound in the Context of Functional Material Precursors

Functional materials are materials designed to have specific properties, such as electronic, optical, or magnetic characteristics. Naphthalene derivatives are widely used as building blocks for organic electronic materials due to their excellent charge transport properties. nih.gov The incorporation of this compound into polymers or other materials could impart desirable electronic or optical properties.

The azide group is particularly useful for the surface modification of materials. nih.govpoly-an.deacs.org For example, it can be used to functionalize surfaces with a monolayer of the compound, which can then be further modified using click chemistry. This allows for the precise engineering of surface properties, such as wettability or adhesion. Furthermore, the azide group can be used as a cross-linking agent to create functional polymer networks. researchgate.net

The table below outlines the potential of this compound as a precursor for functional materials.

Material Type Role of this compound Potential Properties and Applications
Functional Polymers Monomer or cross-linking agent.Polymers with tailored optical or electronic properties. nanosoftpolymers.com
Surface Modified Materials Surface functionalization agent via the azide group. nih.govpoly-an.deacs.orgSurfaces with controlled wettability, adhesion, or sensing capabilities.
Organic Electronic Materials Building block with a naphthalene core. nih.govComponents for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusions and Future Research Directions for 1 3 Azido 3 Phenylpropoxy Naphthalene

Identification of Remaining Challenges and Unexplored Research Avenues

The primary and most significant challenge is the complete absence of published research on 1-(3-Azido-3-phenylpropoxy)naphthalene. This lack of foundational data means that all aspects of its chemistry and potential utility are currently speculative. Key challenges and unexplored research avenues include:

Development of a Synthetic Route: The first and most crucial step is the development of a reliable and efficient synthetic pathway to produce this compound. This would likely involve multi-step synthesis, and optimization of reaction conditions would be necessary to achieve good yields and purity.

Physicochemical Characterization: Once synthesized, a thorough characterization of its fundamental physicochemical properties is required. This would include determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Exploration of Chemical Reactivity: The presence of the azide (B81097) functional group suggests a rich and varied chemical reactivity. The azide can participate in a range of transformations, including cycloaddition reactions (such as the "click" chemistry reaction with alkynes to form triazoles), reduction to an amine, and photolytic or thermolytic decomposition to form a nitrene. Each of these pathways opens up possibilities for creating a diverse library of new compounds.

Investigation of Biological Activity: Many naphthalene (B1677914) derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ekb.egnih.gov The unique combination of the naphthalene core, the phenylpropoxy linker, and the azide group in this compound makes it a candidate for biological screening to assess its potential as a therapeutic agent.

Materials Science Applications: Functionalized naphthalenes, such as naphthalene diimides, are of significant interest in materials science for their applications in organic electronics and supramolecular chemistry. bohrium.comacs.orgresearchgate.netnih.gov The properties of this compound in these areas are entirely unexplored and could represent a fruitful avenue of research.

Prospective Outlook for the Continued Academic Research and Development of this compound and Related Compounds

The future of research into this compound and its analogs is contingent on the initial successful synthesis and characterization of this foundational compound. Assuming this can be achieved, the prospective outlook is promising and multifaceted.

The development of a synthetic route would immediately open the door to a host of studies. Medicinal chemists could explore its potential as a bioactive compound, leveraging the azide group for bioconjugation or as a pharmacophore itself. The ability to easily convert the azide to other functional groups would allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.

In the realm of materials science, the incorporation of this molecule into polymers or other macromolecular structures could lead to new materials with interesting optical or electronic properties. The phenyl and naphthalene rings provide aromatic character, while the flexible propoxy linker and reactive azide group offer handles for tuning the material's properties.

Furthermore, the study of this compound could contribute to the broader understanding of structure-property relationships in functionalized aromatic compounds. The systematic investigation of how the interplay between the naphthalene, phenyl, and azide moieties influences the molecule's behavior would be a valuable contribution to the field of organic chemistry.

Q & A

Basic: What synthetic methodologies are recommended for 1-(3-Azido-3-phenylpropoxy)naphthalene, and how can reaction efficiency be optimized?

Answer:
The synthesis of naphthalene derivatives with azide functionalities typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. A validated approach for analogous compounds involves:

  • Step 1: Reacting naphthol derivatives (e.g., 1-naphthol) with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours to form the alkoxy intermediate .
  • Step 2: Converting the terminal alkyne to an azide using NaN₃ in a polar aprotic solvent (e.g., DMSO) under reflux conditions .
    Optimization: Use design of experiments (DoE) such as orthogonal arrays to test variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor, 3-level design can identify optimal conditions for yield and purity . Monitor reactions via TLC or HPLC and purify via column chromatography.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR : Assign peaks for the naphthalene core (δ 7.2–8.5 ppm for aromatic protons) and azide-propoxy chain (δ 3.5–4.2 ppm for CH₂ groups) .
    • FT-IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹ .
  • Purity Assessment:
    • HPLC-UV/ELS : Use C18 columns with acetonitrile/water gradients (70:30 v/v) to quantify impurities (<2% threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out side products .

Advanced: How can factorial design be applied to study structure-activity relationships (SAR) of this compound derivatives?

Answer:
A 2⁴ factorial design is ideal for SAR studies, testing variables like:

  • Factors : Substituent position (naphthalene ring), azide chain length, electron-withdrawing/donating groups, and solvent polarity.
  • Responses : Biological activity (e.g., IC₅₀ in enzyme assays), photostability, and solubility.
    Methodology :

Synthesize derivatives using combinatorial chemistry.

Screen responses in triplicate to minimize noise.

Apply ANOVA to identify significant factors (p < 0.05).

Validate models via response surface methodology (RSM) .
Example : A study on fluorinated naphthalenes used this approach to correlate substituent electronegativity with bioactivity .

Advanced: How should researchers address contradictions in toxicity data for naphthalene derivatives like this compound?

Answer:
Conflicting data often arise from variability in experimental models or exposure routes. Resolve discrepancies by:

  • Systematic Review : Follow ATSDR guidelines to screen studies via inclusion criteria (species, exposure route, health outcomes) and risk-of-bias assessment (Table C-6/C-7) .
  • Meta-Analysis : Pool data from high-confidence studies (e.g., randomized dosing, blinded outcome assessment) using fixed/random-effects models .
  • Mechanistic Studies : Compare in vitro (e.g., CYP450 metabolism in hepatocytes) and in vivo (rodent models) data to reconcile pharmacokinetic differences .

Advanced: What methodologies are recommended for assessing metabolic pathways of this compound?

Answer:

  • In Vitro Assays :
    • Hepatic Microsomes : Incubate with NADPH and monitor azide reduction or naphthalene epoxidation via LC-MS/MS .
    • CYP450 Inhibition : Use fluorogenic substrates to identify metabolizing enzymes (e.g., CYP1A2, CYP3A4) .
  • In Vivo Studies :
    • Administer radiolabeled compound (³H/¹⁴C) to rodents; collect plasma, urine, and feces for metabolite profiling .
    • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Advanced: How can chemoinformatics tools enhance reactivity studies of this compound?

Answer:

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate Fukui indices for predicting azide group reactivity in click chemistry .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .
  • Data Mining : Query PubChem and TOXCENTER for analogous compounds’ toxicity profiles to prioritize synthetic targets .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

  • Cell Lines :
    • HepG2 : Assess hepatic toxicity via MTT assay after 24–48 hr exposure .
    • BEAS-2B : Evaluate respiratory toxicity (relevant for inhalation exposure) using LDH release assays .
  • Genotoxicity :
    • Ames Test : Use TA98 and TA100 strains with/without S9 metabolic activation .
    • Comet Assay : Detect DNA damage in human lymphocytes .

Advanced: How do researchers ensure reproducibility in synthetic protocols for azide-functionalized naphthalenes?

Answer:

  • Standardization :
    • Document reaction parameters (e.g., humidity control for moisture-sensitive azides) .
    • Use ICH Q2(R1)-validated HPLC methods for purity checks .
  • Collaborative Trials : Conduct inter-laboratory studies (e.g., 3 labs synthesizing the same batch) to identify protocol gaps .

Advanced: What strategies mitigate bias in toxicological studies of this compound?

Answer:

  • Blinding : Randomize treatment groups and blind researchers to exposure levels during data collection .
  • Confounder Control : Use multivariate regression to adjust for variables like animal weight or batch effects .
  • Tiered Risk Assessment : Classify studies as high/moderate/low confidence based on adherence to ATSDR’s bias criteria (Table C-6) .

Basic: What computational tools predict the environmental fate of this compound?

Answer:

  • EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and aquatic toxicity .
  • ChemSTEER : Model occupational exposure during synthesis .
  • DEREK Nexus : Flag structural alerts for genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.